Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, also known by its IUPAC name 2-fluoro-6-(pyridin-2-ylmethyl)pyridine, is a fluorinated pyridine derivative notable for its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom at the 2-position and a pyridin-2-ylmethyl group at the 6-position of the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 188.20 g/mol. The compound is primarily utilized in scientific research and industrial applications due to its reactivity and ability to act as a building block in organic synthesis.
Pyridine derivatives, including 2-fluoro-6-(2-pyridinylmethyl)-, are classified under heterocyclic compounds due to the presence of nitrogen in their aromatic ring structure. This specific compound can be synthesized through various methods involving fluorination processes and substitution reactions. It is often sourced from chemical suppliers specializing in fine chemicals and research-grade materials .
The synthesis of 2-fluoro-6-(2-pyridinylmethyl)- typically involves the fluorination of pyridine derivatives. One effective method includes reacting 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, leading to the formation of 2-fluoro-3-bromopyridine, which can then be further processed to yield the target compound.
Industrial production may employ complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500 °C) to enhance yield and purity.
The molecular structure of 2-fluoro-6-(2-pyridinylmethyl)- can be represented by its canonical SMILES notation: C1=CC=NC(=C1)CC2=NC(=CC=C2)F
. The InChI key for this compound is ZFYFDSFGHXQFCW-UHFFFAOYSA-N
, which helps in identifying its unique chemical identity.
InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2
Pyridine derivatives like 2-fluoro-6-(2-pyridinylmethyl)- can undergo various chemical reactions:
The mechanism of action for 2-fluoro-6-(2-pyridinylmethyl)- primarily involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing effect of the fluorine atom enhances binding affinity and specificity, influencing various biochemical pathways crucial for its biological effects.
Property | Value |
---|---|
Boiling Point | Not explicitly stated |
Melting Point | Not explicitly stated |
Density | Not explicitly stated |
Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- has significant applications in various fields:
Given its diverse applications, ongoing research continues to explore new uses for this compound in both academic and industrial settings .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0